N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenoxy group, an ethoxy group, and a methoxypropan-1-amine group. The presence of oxalic acid further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to yield 2-[2-(4-ethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropan-1-amine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of oxalic acid in the final step ensures the formation of the oxalate salt, which may have improved stability and solubility properties.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethylphenoxy and methoxy groups can influence its binding affinity and specificity. Additionally, the oxalate salt form may enhance its solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
- N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
Uniqueness
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropan-1-amine group differentiates it from other similar compounds, potentially offering unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-3-15-5-7-16(8-6-15)20-14-13-19-12-10-17-9-4-11-18-2;3-1(4)2(5)6/h5-8,17H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQOSKNTAVHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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